molecular formula C19H13ClN6 B12220067 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12220067
M. Wt: 360.8 g/mol
InChI Key: CAKKULYVNVOTHY-UHFFFAOYSA-N
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Description

7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazolo, triazolo, and pyrimidine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone.

    Cyclization to form the triazole ring: The pyrazole intermediate is then reacted with an azide to form the triazole ring.

    Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable nitrile or amidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

    Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

Medicine

In medicinal chemistry, 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has shown promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Triazolo[1,5-a]pyrimidine: Shares the triazolo and pyrimidine rings but differs in the position of the nitrogen atoms.

Uniqueness

The uniqueness of 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific arrangement of rings and substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CAKKULYVNVOTHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5

Origin of Product

United States

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